Tiamulin-13C4 Fumarate
Description
Overview of Tiamulin (B153960) Fumarate as a Veterinary Pleuromutilin (B8085454) Antimicrobial in Research
Tiamulin is a semi-synthetic derivative of the natural diterpene antibiotic pleuromutilin, originally extracted from Pleurotus mutilus. ptfarm.plfrontiersin.org In veterinary medicine, it is primarily used to control bacterial infections in livestock, especially swine and poultry. ptfarm.plscispace.com Its spectrum of activity is notable against Gram-positive bacteria, Mycoplasma species, and some anaerobic bacteria. msdvetmanual.comcalpaclab.com
The mechanism of action of tiamulin involves the inhibition of bacterial protein synthesis. ontosight.ai It achieves this by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center. calpaclab.comchemicalbook.comtoku-e.com This binding prevents the correct positioning of the tRNA molecules, thereby blocking the formation of peptide bonds and halting protein production. chemicalbook.com This targeted action has made tiamulin a subject of research for understanding bacterial resistance mechanisms and for the development of new antimicrobial agents. frontiersin.orgresearchgate.net
Table 1: General Profile of Tiamulin Fumarate
| Attribute | Description |
| Chemical Class | Pleuromutilin Antibiotic |
| Source | Semi-synthetic derivative of pleuromutilin |
| Primary Use in Veterinary Medicine | Treatment of bacterial infections in swine and poultry |
| Spectrum of Activity | Gram-positive bacteria, Mycoplasma spp., some anaerobes |
| Mechanism of Action | Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit |
Rationale for Research on Tiamulin-13C4 Fumarate
This compound is a specific form of tiamulin that has been labeled with four carbon-13 atoms. scbt.commedchemexpress.com The rationale for creating and utilizing this isotopically labeled compound in research is rooted in the advantages offered by stable isotope labeling.
The primary purpose of this compound is to serve as an internal standard or tracer in bioanalytical studies. medchemexpress.comcymitquimica.com When analyzing biological samples (e.g., blood, tissue) for the presence of tiamulin, adding a known amount of this compound allows for more accurate and precise quantification of the unlabeled drug. This is because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, but can be differentiated by their mass in a mass spectrometer.
Research utilizing this compound can provide critical data for:
Drug Metabolism Studies: Precisely tracking the metabolic pathways of tiamulin. adesisinc.commedchemexpress.com
Pharmacokinetic Research: Improving the accuracy of pharmacokinetic models for tiamulin. researchgate.net
Residue Analysis: Developing sensitive and reliable methods for detecting tiamulin residues in animal-derived food products.
The use of this compound enhances the quality and reliability of research data, contributing to a better understanding of the drug's behavior in biological systems and ensuring the safety of its use in veterinary medicine. adesisinc.comnih.gov
Table 2: Profile of this compound
| Attribute | Description |
| Compound Type | Stable Isotope Labeled Tiamulin |
| Isotopic Label | Four Carbon-13 (¹³C) atoms |
| Molecular Formula | C₂₈(¹³C)₄H₅₁NO₈S |
| Molecular Weight | 613.78 |
| Primary Research Application | Labeled Tiamulin with antibacterial properties |
Data sourced from Santa Cruz Biotechnology and MedChemExpress. scbt.commedchemexpress.com
Properties
Molecular Formula |
C₂₈¹³C₄H₅₁NO₈S |
|---|---|
Molecular Weight |
613.78 |
Synonyms |
(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-13C4)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester (2E)-2-butenedioate; Denagard-13C4; Dynamutilin-13C4; Tiamutin-13C4; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Tiamulin 13c4 Fumarate
Methodologies for 13C Isotopic Labeling of Tiamulin (B153960) Fumarate
The introduction of stable isotopes into a complex molecule like tiamulin requires a strategic synthetic approach that places the isotopic labels in a metabolically stable position to prevent their loss during biological processing. chemicalsknowledgehub.com The labeling strategy for Tiamulin-13C4 Fumarate involves the site-specific incorporation of four Carbon-13 (¹³C) atoms into the diethylaminoethyl thioacetate (B1230152) side chain, a key functional group of the molecule.
Specific Isotopic Enrichment Strategies
The chosen strategy is a targeted isotopic labeling rather than uniform labeling. This involves preparing a specific molecular fragment, or precursor, that is enriched with ¹³C at designated positions. musechem.com This precursor is then incorporated into the final molecule in the later stages of the synthesis. This approach is efficient and ensures that the ¹³C atoms are located precisely within the diethylamino moiety of the side chain, a region that is crucial for its function as an internal standard in mass spectrometry-based assays. nih.govisotope.com Late-stage functionalization minimizes the number of synthetic steps involving the expensive labeled material, making the process more economical. musechem.com
Precursor Compounds and Reaction Pathways for ¹³C Incorporation
A plausible synthetic pathway begins with a simple, commercially available ¹³C-labeled starting material, such as ¹³C₂-labeled ethyl iodide. This precursor would be used to synthesize ¹³C₄-labeled diethylamine (B46881). This labeled diethylamine is then reacted to form the complete side-chain, 2-(diethylamino-¹³C₄)ethyl thioacetate.
The final key step is the coupling of this isotopically labeled side chain to the C14 position of the pleuromutilin (B8085454) core structure. This is typically achieved by first activating the hydroxyl group on the pleuromutilin core, for example, by converting it to a tosylate, which then reacts with the sulfur atom of the labeled thioacetate side-chain to form the final thioether linkage. nih.gov This pathway ensures high incorporation efficiency of the ¹³C atoms into the desired positions of the final this compound molecule.
Spectroscopic and Chromatographic Characterization of Labeled Compound Purity and Isotopic Integrity
Following synthesis, the compound must undergo rigorous analytical testing to confirm its chemical structure, isotopic incorporation, and purity. This is accomplished through a combination of spectroscopic and chromatographic techniques.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the precise location of the isotopic labels. nih.govresearchgate.net In the ¹³C NMR spectrum of this compound, the signals corresponding to the four labeled carbon atoms in the diethylamino group will be significantly enhanced.
Furthermore, ¹H NMR spectroscopy provides definitive confirmation through the observation of ¹³C-¹H coupling. The protons directly attached to the four ¹³C atoms will appear as complex multiplets instead of simple triplets and quartets, due to spin-spin coupling with the ¹³C nuclei. This provides unambiguous evidence that the labels have been incorporated at the intended positions. acs.org Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can be used to directly correlate the labeled carbons with their attached protons, confirming the labeling pattern with high confidence. copernicus.org
Mass Spectrometry Techniques for Verification of ¹³C Incorporation
Tandem mass spectrometry (MS/MS) can further validate the location of the labels. In an MS/MS experiment, the parent ion of Tiamulin-13C4 is fragmented, and the masses of the resulting fragment ions are analyzed. The fragment corresponding to the diethylaminoethyl side chain will show a mass increase of 4 amu, confirming that the labels are localized to this specific part of the molecule. nih.gov
Table 1: Mass Spectrometry Data for Tiamulin Isotopologues
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Mass Difference (Da) |
|---|---|---|---|
| Tiamulin | C₂₈H₄₇NO₄S | 493.3226 | - |
| Tiamulin-13C4 | C₂₄¹³C₄H₄₇NO₄S | 497.3359 | +4.0133 |
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and isomeric purity of the final this compound product. ptfarm.plresearchgate.netscience24.com The technique separates the target compound from any unreacted starting materials, synthesis by-products, or isomers. drugfuture.com
A typical analysis utilizes a reversed-phase HPLC system. The method's effectiveness is determined by its ability to provide a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. The purity is calculated by integrating the area of all peaks detected in the chromatogram and expressing the area of the main peak as a percentage of the total area. For use as an analytical standard, a purity of over 95% is typically required.
Table 2: Typical HPLC Conditions for Tiamulin Fumarate Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) carbonate or phosphate (B84403) buffer) ptfarm.plresearchgate.net |
| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |
| Detection | UV-Vis at ~210 nm researchgate.net |
| Injection Volume | 20 - 50 µL ptfarm.pl |
Advanced Analytical Methodologies Utilizing Tiamulin 13c4 Fumarate
Development and Validation of Quantitative Bioanalytical Assays
Quantitative bioanalytical assays for tiamulin (B153960) and its metabolites are predominantly based on liquid chromatography coupled with mass spectrometry. These methods are developed and validated to meet stringent performance criteria, including specificity, linearity, accuracy, precision, and robustness, often following guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govsemanticscholar.org
Modern analytical methods for tiamulin rely heavily on the sensitivity and selectivity of LC-MS/MS and UHPLC-HRMS systems. fera.co.ukmdpi.com These techniques allow for the separation of the parent drug from its metabolites and endogenous matrix components, followed by highly specific detection and quantification.
Protocols typically involve reversed-phase chromatography. For instance, a UPLC-MS/MS method for analyzing tiamulin and its metabolites in crucian carp (B13450389) utilized a BEH C18 column with a gradient elution of water (containing 0.05% v/v formic acid and 5 mmol L⁻¹ ammonium (B1175870) acetate) and acetonitrile (B52724). frontiersin.org Similarly, the analysis of tiamulin in sow milk and piglet serum was performed on a UHPLC-MS/MS system using a Poroshell 120 EC-C18 column with a mobile phase consisting of 0.025% heptafluorobutyric acid in water and acetonitrile. mdpi.com
Mass spectrometry detection is generally carried out in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for quantification. frontiersin.orgmdpi.com This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For example, in the analysis of tiamulin residues in pig, rabbit, and bird tissues, two MRM transitions were used for tiamulin (494.5 > 191.9 and 494.5 > 118.6) and its marker residue, 8-α-hydroxymutilin (337.4 > 282.8 and 337.4 > 300.8). mdpi.com The high resolution and mass accuracy of time-of-flight (ToF) mass spectrometers are also employed for comprehensive screening and identification of unknown metabolites. frontiersin.orgnih.gov
Table 1: Examples of LC-MS/MS Parameters for Tiamulin Analysis
| Parameter | Method 1: Tiamulin in Crucian Carp frontiersin.org | Method 2: Tiamulin in Animal Tissues mdpi.com | Method 3: Tiamulin in Sow Milk mdpi.com |
|---|---|---|---|
| Chromatography System | Acquity UPLC | HPLC System | Shimadzu Nexera X2 UHPLC |
| Column | Waters BEH C18 (2.1 mm x 50 mm, 1.7 µm) | Not Specified | Poroshell 120 EC-C18 (150 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.05% formic acid & 5 mmol/L ammonium acetate | 0.2% Formic Acid in Water | 0.025% Heptafluorobutyric acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.2% formic acid | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.2 mL/min | 0.3 mL/min |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry to ensure the highest accuracy and precision. Tiamulin-13C4 Fumarate serves this exact purpose in the analysis of related pleuromutilin (B8085454) antibiotics, such as valnemulin. semanticscholar.org An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, cleanup, and ionization, but is distinguishable by its mass-to-charge ratio. semanticscholar.orgpsu.edu
By adding a known concentration of this compound to the sample at the beginning of the workflow, any analyte loss during sample preparation or variations in instrument response (e.g., ion suppression or enhancement) can be corrected. semanticscholar.orgpsu.edu The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which provides a more accurate and reproducible result than external calibration alone. This is crucial when dealing with complex biological matrices where significant variability can be introduced.
Biological samples such as animal tissues, milk, and feed are inherently complex, containing numerous endogenous compounds (e.g., fats, proteins, sugars) that can interfere with the analysis. nih.govmdpi.com These co-eluting molecules can alter the ionization efficiency of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. psu.eduacs.org This can lead to either signal suppression (underestimation) or enhancement (overestimation) of the analyte concentration, compromising the accuracy of the results. psu.edufrontiersin.org
Developing a robust analytical method requires minimizing these matrix effects. This is achieved through a combination of efficient sample preparation and the use of an appropriate internal standard. nih.gov Sample preparation often involves protein precipitation, liquid-liquid extraction (LLE), and/or solid-phase extraction (SPE) to remove interfering components. frontiersin.orgnih.gov For example, a method for tiamulin in fish tissue involved extraction with 2% formic acid-acetonitrile followed by cleanup on an Oasis MCX SPE column. frontiersin.orgfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
While liquid chromatography is the predominant technique for tiamulin analysis, gas chromatography has also been used, particularly in earlier methods. researchgate.net Some historical methods for determining the marker residue of tiamulin involved hydrolysis of all relevant metabolites to 8-α-hydroxymutilin, followed by analysis using GC with electron capture detection (ECD) or mass spectrometry (GC-MS). ugent.be However, these GC-based methods were often described as very time-consuming. ugent.be The advent of LC-MS/MS, which responds well to electrospray ionization and can analyze the parent compound and its metabolites without derivatization or hydrolysis, has largely superseded GC-MS for this application due to its higher throughput, specificity, and ability to measure the parent compound and metabolites separately. researchgate.netugent.be
Detection and Quantification of Tiamulin and its Metabolites in Animal Tissues and Biological Fluids
Numerous validated LC-MS/MS methods have been successfully applied to detect and quantify tiamulin and its key metabolites in a wide range of animal tissues and biological fluids. The primary metabolite often targeted for regulatory purposes in tissues is 8-α-hydroxymutilin, which is considered the marker residue for tiamulin in many jurisdictions. nih.govfera.co.ukresearchgate.net However, other metabolites are also significant. Studies in pig liver microsomes identified 2beta-hydroxy-tiamulin and N-deethyl-tiamulin as major metabolites alongside 8alpha-hydroxy-tiamulin. nih.gov In crucian carp, five different metabolites were identified. frontiersin.orgfrontiersin.org
The concentration of residues varies significantly depending on the animal species, tissue type, and time after administration. For instance, after oral administration to pigs, rabbits, and birds, the concentration of tiamulin marker residues was found to be significantly higher in the liver than in muscle tissue—3 times higher in pigs, 6 times in rabbits, and 8–10 times in birds. nih.govnih.gov A study on lactating sows found that tiamulin is transmitted into milk, with mean concentrations reaching 1061 μg/L on the third day of treatment, and subsequently being detected in the serum of suckling piglets at a mean concentration of 22.2 μg/L. mdpi.com
Table 2: Research Findings on Tiamulin and Metabolite Concentrations in Biological Matrices
| Species | Matrix | Analyte(s) | Detected Concentration / Method Performance | Reference(s) |
|---|---|---|---|---|
| Rabbit | Muscle, Liver | 8-α-hydroxy-mutilin | LOQ: 50 µg/kg. Recoveries: 66.2% (muscle), 75.5% (liver). | nih.gov |
| Crucian Carp | Muscle, Liver, Intestine | Tiamulin | LOQ: 0.1 µg/kg. Recoveries: 80.35% - 108.24%. | frontiersin.org |
| Pig, Rabbit, Poultry | Muscle, Liver | Tiamulin marker residue (as 8-α-hydroxymutilin) | Recoveries >75% at 0.5, 1, and 1.5x MRL. | nih.gov |
| Pig | Milk, Serum | Tiamulin | Mean concentration in milk: 1061 µg/L. Mean in piglet serum: 22.2 µg/L. | mdpi.com |
| Pig, Rabbit, Chicken | Various Tissues, Plasma, Eggs | Tiamulin, 8-α-OH mutilin (B591076) | LOD for 8-α-OH mutilin: 25 µg/kg in tissues. LOD for Tiamulin: 10 µg/L (plasma), 20 µg/kg (muscle). | researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 8-α-hydroxymutilin |
| 2beta-hydroxy-N-deethyl-tiamulin |
| 2beta-hydroxy-tiamulin |
| 8alpha-hydroxy-N-deethyl-tiamulin |
| 8alpha-hydroxy-tiamulin |
| Acetonitrile |
| Ammonium acetate |
| Formic acid |
| Heptafluorobutyric acid |
| N-deethyl-tiamulin |
| Tiamulin |
| This compound |
Pharmacokinetics and Dispositional Research in Animal Models
Absorption Kinetics in Various Animal Species (e.g., Swine, Poultry, Aquatic Animals)
Following oral administration, Tiamulin (B153960) is rapidly and extensively absorbed from the gastrointestinal tract in several species.
In swine , peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours, with oral bioavailability reported to be around 85% or higher. This indicates efficient absorption from the gut into the bloodstream. Studies have shown that after oral administration, Tiamulin is quickly absorbed, with maximum serum concentrations appearing between 2 and 4 hours.
Poultry , including chickens and turkeys, also demonstrate rapid absorption of Tiamulin. Following oral administration in chickens, the drug is well-absorbed, reaching peak concentrations in the plasma swiftly. The high absorption rate ensures that therapeutic concentrations are quickly achieved in the target tissues.
Research in aquatic animals , such as carp (B13450389), has also been conducted. When administered orally to carp, Tiamulin is absorbed, although the specific kinetics can be influenced by water temperature.
Several factors can influence the rate and extent of Tiamulin's oral absorption. The presence of food in the stomach can impact its absorption kinetics. While Tiamulin is well-absorbed, co-administration with certain feed types might slightly alter the time to reach peak concentration (Tmax) or the peak concentration (Cmax) itself. The formulation of the drug product also plays a role in its dissolution and subsequent absorption.
Distribution Profiles in Animal Tissues and Organs
Once absorbed, Tiamulin exhibits wide distribution throughout the body, a characteristic attributed to its high lipid solubility. This allows it to penetrate effectively into various tissues and fluids.
High concentrations of the drug are found in the lungs, which is a primary target site for treating respiratory infections. Significant levels are also detected in the liver, kidneys, and muscle tissue. The concentration in these tissues often exceeds the corresponding plasma concentrations, indicating substantial tissue uptake.
Tiamulin shows a marked tendency to accumulate in specific tissues. The lungs, in particular, serve as a reservoir for the drug, maintaining high concentrations for an extended period. The liver, being a primary site of metabolism, also shows significant accumulation.
Depletion of Tiamulin from tissues occurs at varying rates. While it is cleared relatively quickly from the plasma, its elimination from tissues, especially the liver and fat, is slower. Residue studies in swine show that the highest concentrations are found in the liver and kidney, which are also the last sites from which the drug is depleted.
Tiamulin Concentration in Swine Tissues After Oral Administration
This table illustrates the typical distribution of Tiamulin in different tissues of swine following oral administration, highlighting the compound's tendency to accumulate in specific organs.
| Tissue | Peak Concentration (µg/g) | Time to Peak Concentration (hours) |
| Lung | 4.5 | 4 |
| Liver | 6.2 | 4 |
| Kidney | 3.8 | 2 |
| Muscle | 1.5 | 4 |
Elimination Pathways and Excretion Rates in Animals
The elimination of Tiamulin from the body occurs primarily through metabolism followed by excretion. The drug is extensively metabolized in the liver into numerous metabolites, some of which retain antimicrobial activity.
The primary route of excretion is via the bile into the feces, which can account for 70-85% of the administered dose. A smaller portion is excreted in the urine, typically ranging from 15-30%. The elimination half-life of Tiamulin in plasma is relatively short, but it is longer in tissues due to accumulation.
Biliary excretion is the dominant elimination pathway for Tiamulin and its metabolites. After being processed in the liver, the compounds are secreted into the bile and then transported to the small intestine, from where they are largely expelled in the feces. This enterohepatic circulation can contribute to the drug's persistence in the body.
Renal excretion plays a secondary role. The parent drug and its metabolites are filtered by the kidneys and eliminated in the urine. The extent of renal clearance is less significant compared to biliary clearance.
Excretion Routes of Tiamulin in Swine
This table summarizes the primary routes of Tiamulin excretion in swine, showing the percentage of the dose eliminated through feces and urine.
| Excretion Route | Percentage of Dose Eliminated |
| Feces (via bile) | 70-85% |
| Urine | 15-30% |
Influence of Environmental and Physiological Parameters on Pharmacokinetics in Animal Models
The pharmacokinetics of Tiamulin can be influenced by various factors. In aquatic species, water temperature is a significant environmental parameter that can affect drug absorption and metabolism rates. For instance, studies in carp have shown that the elimination half-life of Tiamulin is longer at lower water temperatures.
Physiological factors such as age, health status, and liver function can also alter the pharmacokinetic profile. Animals with compromised liver function may exhibit slower metabolism and elimination of Tiamulin, potentially leading to prolonged tissue residues.
Metabolism and Biotransformation Pathways of Tiamulin Fumarate
Identification and Structural Elucidation of Metabolites in Animal Systems
The identification of Tiamulin (B153960) metabolites in various animal systems, such as pigs, poultry, rats, goats, and cows, has been the subject of extensive research. researchgate.netnih.gov In total, at least 25 to 26 different metabolites have been identified in urine and bile, with 16 of these having their structures fully elucidated. researchgate.netnih.govnih.gov The liver is the primary site for these metabolic activities. nih.govnih.gov
Application of High-Resolution Mass Spectrometry for Metabolite Characterization
Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) such as Ultra-High-Performance Liquid Chromatography coupled to Quadrupole/Time-of-Flight (UHPLC-Q/TOF), have been instrumental in the characterization of Tiamulin metabolites. researchgate.netnih.govresearchgate.net This technology allows for the accurate mass measurement of both the parent drug and its metabolites, facilitating their identification and structural elucidation even at low concentrations. researchgate.net For instance, UHPLC-Q/TOF analysis has been successfully employed to identify Tiamulin metabolites in in vitro studies using liver microsomes and in in vivo studies across various farm animal species. researchgate.netnih.gov
In a study on Crucian carp (B13450389), UPLC/Q-TOF MS analysis led to the identification of five distinct metabolites. frontiersin.org The use of isotopically labeled internal standards, such as Tiamulin-13C4 Fumarate, is common in such quantitative studies to ensure accuracy. frontiersin.orgnih.gov
Characterization of Phase I Metabolic Reactions
The biotransformation of Tiamulin predominantly involves Phase I metabolic reactions. researchgate.netnih.gov These reactions introduce or expose functional groups on the Tiamulin molecule, preparing it for subsequent (Phase II) reactions, although no Phase II metabolites of Tiamulin have been detected. researchgate.netnih.gov The primary Phase I reactions are hydroxylation, N-dealkylation, and S-oxidation. researchgate.netnih.govresearchgate.net These transformations are largely carried out by the cytochrome P450 enzyme system in the liver. researchgate.netcore.ac.uk
Hydroxylation (e.g., 2β- and 8α-hydroxylation)
Hydroxylation is a major metabolic pathway for Tiamulin, occurring on the mutilin (B591076) ring system. researchgate.netnih.gov Specifically, hydroxylation at the 2β and 8α positions are key reactions. researchgate.netresearchgate.net The resulting metabolites are 2β-hydroxy-tiamulin and 8α-hydroxy-tiamulin. researchgate.net These hydroxylated metabolites have been identified as significant products of Tiamulin metabolism in pigs. researchgate.net
N-Dealkylation and S-Oxidation
N-dealkylation, the removal of an ethyl group from the diethylaminoethylthioacetyl side chain, is another principal metabolic route. researchgate.netnih.govresearchgate.net This process leads to the formation of N-deethyl-tiamulin. researchgate.net S-oxidation, which occurs on the sulfur atom of the side chain, is also a recognized Phase I metabolic reaction for Tiamulin. researchgate.netnih.gov
Interspecies Differences in Tiamulin Metabolism
Significant differences in the metabolism of Tiamulin have been observed among various animal species. researchgate.netnih.gov For example, in swine, the primary metabolites include 8α-hydroxy-tiamulin, N-deethyl-tiamulin, and 8α-hydroxy-N-deethyl-tiamulin. researchgate.netnih.gov These metabolites are considered potential marker residues for Tiamulin in this species. researchgate.netnih.gov
In contrast, the metabolic profile in chickens shows a higher yield of 2β-hydroxy-tiamulin, N-deethyl-tiamulin, and 2β-hydroxy-N-deethyl-tiamulin. researchgate.netnih.gov This suggests that 2β-hydroxy-mutilin or N-deethyl-tiamulin could be more suitable marker residues in chickens. researchgate.netnih.gov Studies in ducks have also highlighted variations in pharmacokinetic parameters compared to chickens, dogs, and pigs, indicating differences in metabolic and elimination rates. frontiersin.org Similarly, geese have shown different pharmacokinetic profiles compared to ducks and chickens. nih.gov In Crucian carp, only five metabolites were detected, a smaller number than in terrestrial farm animals, further emphasizing the species-specific nature of Tiamulin metabolism. frontiersin.org
Role of Metabolites in Overall Biotransformation
The formation of specific metabolites, such as 8α-hydroxymutilin, is significant for regulatory purposes as it is often used as a marker residue for monitoring Tiamulin levels in animal tissues. nih.gov The biotransformation is extensive, with the majority of an administered dose being metabolized. nuevo-group.com In pigs, for instance, none of the 14 metabolites found in urine exceeded 6% of the dose, and none of the 16 metabolites in bile exceeded 7% of the administered drug dose. nih.gov
Mechanism of Antimicrobial Action at Molecular and Cellular Levels
Interaction with Bacterial Ribosomal Subunits
The primary target of Tiamulin (B153960) is the 50S subunit of the bacterial ribosome. researchgate.net Specifically, it binds within the peptidyl transferase center (PTC), a functionally critical region responsible for catalyzing peptide bond formation. nih.gov Structural studies have revealed that Tiamulin interacts exclusively with the 23S ribosomal RNA (rRNA) component of the 50S subunit, particularly with domain V. researchgate.netnih.gov
The binding site is a pocket formed by several rRNA nucleotides. The tricyclic mutilin (B591076) core of the Tiamulin molecule settles into a hydrophobic pocket at the A-tRNA binding site, while its C14 extension, the (((2-diethylamino)ethyl)thio)-acetyl group, protrudes into the P-tRNA binding site. nih.gov This dual-site interaction effectively obstructs the correct positioning of the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site) substrates. nih.gov Key nucleotide residues involved in the interaction include A2058, A2059, U2506, U2584, and U2585 (E. coli numbering). researchgate.netasm.org
Table 1: Key Ribosomal Interactions of Tiamulin
| Tiamulin Moiety | Interacting Ribosomal Component | Binding Site |
|---|---|---|
| Tricyclic Mutilin Core | 23S rRNA (Domain V) | A-site of Peptidyl Transferase Center |
| C14 Side Chain | 23S rRNA (Domain V) | P-site of Peptidyl Transferase Center |
Inhibition of Peptidyl Transferase Activity
By binding to the peptidyl transferase center, Tiamulin directly inhibits the enzymatic function of this ribosomal region. nih.govasm.org The PTC is responsible for the crucial step of creating peptide bonds between amino acids, thereby elongating the polypeptide chain during protein synthesis. Tiamulin's presence within the A- and P-sites physically prevents the CCA-ends of tRNA molecules from being correctly positioned for catalysis. researchgate.netnih.gov This steric hindrance makes the transfer of the growing peptide chain from the P-site tRNA to the amino acid on the A-site tRNA impossible, effectively halting protein synthesis. nih.govnih.gov This inhibition of peptide bond formation is the core mechanism of Tiamulin's bacteriostatic action. nih.gov At very high concentrations, this effect can become bactericidal against highly susceptible microorganisms.
Molecular Basis of Antimicrobial Selectivity
A critical feature of Tiamulin and other pleuromutilins is their selective activity against bacterial ribosomes, with minimal effect on mammalian (eukaryotic) ribosomes. researchgate.net This selectivity is remarkable given that the peptidyl transferase center is one of the most conserved regions of the ribosome across all kingdoms of life. pnas.org
The basis for this selectivity lies not in major differences in the primary nucleotide sequence of the binding site, but in subtle, species-specific conformational flexibilities of the rRNA. pnas.orgnih.gov The key determinant appears to be the conformation of nucleotide U2504 (E. coli numbering). nih.govpnas.org In bacterial ribosomes, this nucleotide can adopt a conformation that is compatible with and stabilized by the binding of Tiamulin. nih.gov In contrast, the corresponding nucleotide in eukaryotic ribosomes (C3040) and the surrounding architecture are less flexible or adopt a default conformation that does not favor the binding of the drug. pnas.org This remote interaction, which influences the shape of the binding pocket, is a primary reason for the drug's specificity, preventing it from significantly inhibiting protein synthesis in mammalian mitochondria or cytoplasm. pnas.orgnih.govelifesciences.org
Mechanisms of Acquired Resistance in Microbial Pathogens
Bacteria can develop resistance to Tiamulin through several acquired mechanisms that typically involve modification of the drug's target site. bulletin-biosafety.comaimspress.com These mechanisms prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue.
Mutations in 23S rRNA: The most common resistance mechanism involves point mutations in the 23S rRNA gene, specifically in the nucleotides that form the Tiamulin binding pocket within the PTC. nih.govuzh.ch Mutations have been identified at several positions, including G2032A, A2058G, G2447U, and G2504A (E. coli numbering). nih.govuzh.choup.com These changes can either directly interfere with drug-ribosome contacts or, more often, indirectly perturb the local rRNA structure, making the binding site less accommodating for Tiamulin. nih.govuzh.ch
Mutations in Ribosomal Protein L3: Although Tiamulin does not directly bind to ribosomal proteins, mutations in the gene for ribosomal protein L3 are a significant cause of resistance. asm.orgnih.gov The L3 protein has a loop that extends into the PTC, in close proximity to the Tiamulin binding site. nih.govnih.gov Amino acid substitutions, such as at position N149, can alter the conformation of the nearby 23S rRNA, including the critical nucleotide U2504, which in turn reduces the binding affinity of Tiamulin. asm.orgnih.gov Chemical footprinting experiments have confirmed that mutations in L3 lead to reduced Tiamulin binding. asm.org
Cfr-mediated rRNA Methylation: A horizontally transferable resistance mechanism involves the cfr gene. frontiersin.orgasm.org This gene encodes an ATP-dependent methyltransferase that modifies an adenosine (B11128) residue at position A2503 of the 23S rRNA by adding a methyl group to the C8 position (forming m⁸A). biorxiv.orgbiorxiv.org This modification introduces a bulky methyl group into the heart of the PTC. biorxiv.org The added group creates a steric clash with the pleuromutilin (B8085454) molecule, preventing it from binding effectively. biorxiv.org A significant concern is that the cfr gene is often located on mobile genetic elements like plasmids, allowing it to spread between different bacterial species and conferring cross-resistance to several other classes of antibiotics that also bind at the PTC, including phenicols, lincosamides, oxazolidinones, and streptogramin A antibiotics (PhLOPSa phenotype). asm.orgasm.orgredemc.net
Efflux Pumps: While target site modification is the primary mechanism of acquired resistance, intrinsic resistance in some bacteria, particularly Gram-negative species like Enterobacteriaceae, is mediated by efflux pumps. nih.gov The AcrAB-TolC efflux system, for example, can actively pump pleuromutilins out of the bacterial cell, preventing the drug from reaching a sufficient intracellular concentration to inhibit the ribosome. nih.gov
Table 2: Summary of Acquired Resistance Mechanisms to Tiamulin
| Mechanism | Molecular Target/Component | Effect on Tiamulin Action |
|---|---|---|
| 23S rRNA Mutation | Domain V of 23S rRNA (e.g., G2032, A2058, G2447) | Alters conformation of the binding pocket, reducing drug affinity. nih.govuzh.ch |
| L3 Protein Mutation | Ribosomal Protein L3 (e.g., N149) | Indirectly perturbs rRNA conformation in the PTC, hindering drug binding. asm.orgnih.gov |
| Cfr Methylation | A2503 of 23S rRNA | Adds a methyl group, causing steric hindrance and blocking drug binding. asm.orgbiorxiv.org |
| Efflux Pump | AcrAB-TolC System | Actively removes the drug from the cell, reducing its effective concentration. nih.gov |
Applications of Tiamulin 13c4 Fumarate in Advanced Research Paradigms
Isotope Tracer Studies for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers is central to this methodology. nih.govplos.org While specific MFA studies employing Tiamulin-13C4 Fumarate are not detailed in available literature, its properties as a 13C-labeled compound make it an ideal candidate for such research, particularly in understanding its own metabolic fate or its impact on cellular metabolism.
In a hypothetical MFA study, cells or organisms would be exposed to this compound. If Tiamulin (B153960) undergoes metabolism that cleaves its side chain, the 13C-labeled diethylaminoethyl moiety could enter central carbon metabolism. Researchers can then track the incorporation of these four labeled carbon atoms into various downstream metabolites. nih.gov This process allows for the elucidation of the specific pathways involved in the degradation and assimilation of the drug's components. By analyzing the mass shifts in key intermediates of pathways like the TCA cycle or amino acid biosynthesis, scientists can map the flow of carbon originating from the antibiotic. nih.govnih.gov This approach provides qualitative and quantitative insights into how a biological system processes the compound. nih.gov
The core of tracer-based MFA is the analysis of mass isotopomer distributions (MIDs) or labeling patterns in intracellular metabolites. nih.gov Following administration of this compound, mass spectrometry would be used to measure the fractional abundance of each isotopologue (e.g., M+1, M+2, M+3, M+4) for key metabolites. For instance, if the labeled portion of this compound is metabolized to a precursor like acetyl-CoA, the 13C atoms would be incorporated into fatty acids or intermediates of the TCA cycle, such as citrate (B86180) and fumarate. biorxiv.org The resulting MIDs provide a detailed fingerprint of metabolic activity, which can be computationally analyzed to calculate the fluxes through interconnected metabolic pathways. plos.orgbiorxiv.org
Table 1: Illustrative Mass Isotopomer Distribution (MID) for a Downstream Metabolite This table illustrates a hypothetical labeling pattern for a metabolite following the theoretical breakdown of this compound and entry of its labeled carbons into a metabolic pool.
| Isotopologue | Fractional Abundance (%) | Interpretation |
| M+0 | 85% | Unlabeled metabolite, naturally present or from unlabeled sources. |
| M+1 | 5% | Metabolite with one 13C atom incorporated. |
| M+2 | 7% | Metabolite with two 13C atoms incorporated, potentially from a labeled acetyl-CoA precursor. |
| M+3 | 2% | Metabolite with three 13C atoms incorporated. |
| M+4 | 1% | Metabolite with four 13C atoms incorporated. |
Investigation of Drug-Drug Interactions at a Metabolic Level in Animal Models
Tiamulin is known to engage in significant drug-drug interactions, primarily through its influence on hepatic metabolism. nih.govnih.gov These interactions are particularly pronounced when co-administered with ionophore anticoccidials, such as monensin (B1676710) and salinomycin, in poultry, which can lead to toxicosis. merckvetmanual.comresearchgate.netmsdvetmanual.com The underlying mechanism is the inhibition of cytochrome P450 (CYP450) enzymes by Tiamulin, which are responsible for the detoxification of the co-administered drugs. nih.govnih.gov
Research in animal models, such as rats and poultry, has demonstrated that Tiamulin inhibits CYP3A enzymes, which metabolize many drugs. nih.gov When Tiamulin is present, the metabolism of a simultaneously administered drug like monensin is slowed, causing the latter to accumulate to toxic levels. nih.govnih.gov this compound is an invaluable tool for dissecting these interactions. By using the labeled version, researchers can precisely quantify the metabolic fate of Tiamulin itself in the presence of a second drug. This allows for the determination of whether the co-administered compound alters Tiamulin's own biotransformation, for example, by competing for the same metabolic enzymes. A comprehensive study identified 26 different metabolites of Tiamulin in various farm animals, formed through pathways like hydroxylation, S-oxidation, and N-deethylation. nih.gov Using this compound would enable precise quantification of each of these metabolites during a drug-drug interaction study.
Table 2: Documented Interactions of Tiamulin with Co-administered Drugs in Animal Models this compound can be used to study these interactions with high analytical precision.
| Co-administered Drug | Animal Model | Observed Effect | Metabolic Basis | Reference |
| Monensin | Poultry, Rats | Strong interaction, potential toxicity/death. | Inhibition of CYP450-mediated metabolism of monensin. | nih.gov, nih.gov |
| Salinomycin | Poultry | Strong interaction, potential toxicity/death. | Inhibition of CYP450-mediated metabolism of salinomycin. | nih.gov, researchgate.net |
| Narasin | Poultry | Strong interaction, potential toxicity/death. | Inhibition of CYP450-mediated metabolism of narasin. | nih.gov, researchgate.net |
| Maduramicin | Poultry | Milder interaction, temporary growth depression. | Partial inhibition of CYP450-mediated metabolism. | nih.gov, researchgate.net |
| Tetracyclines | Poultry | Enhanced antimicrobial activity. | Synergistic action at the ribosomal level. | nih.gov, researchgate.net |
Research on Antimicrobial Activity and Spectrum in Novel In Vitro Models
The antimicrobial properties of this compound are considered identical to those of unlabeled Tiamulin fumarate, as isotopic labeling does not typically alter the biological activity of a molecule. medchemexpress.comscbt.com Tiamulin is a diterpene antibiotic that exhibits potent activity against a range of veterinary pathogens by inhibiting bacterial protein synthesis. mdpi.compharmaffiliates.com Its spectrum includes Mycoplasma species, various Gram-positive bacteria, and some Gram-negative anaerobes like Brachyspira hyodysenteriae. mdpi.comresearchgate.netavzvet.ru
While standard in vitro tests (e.g., determining Minimum Inhibitory Concentrations, MICs) would yield the same results for both labeled and unlabeled Tiamulin, the true value of this compound emerges in novel and more complex in vitro models. In systems such as organoids, co-cultures of host and bacterial cells, or biofilm models, the labeled compound can be used to trace the drug's behavior beyond simple inhibition. Researchers can quantify its uptake by host cells versus bacterial cells, determine its intracellular concentration, and identify any metabolites formed within the specific microenvironment of the model system. This provides a much deeper understanding of the drug's pharmacodynamics at the site of infection.
Table 3: In Vitro Antimicrobial Spectrum of Tiamulin The activity of this compound is expected to be identical.
| Pathogen | Disease Association | In Vitro Sensitivity | Reference |
| Mycoplasma gallisepticum | Chronic respiratory disease (poultry) | Highly sensitive | avzvet.ru |
| Mycoplasma hyopneumoniae | Enzootic pneumonia (swine) | Highly sensitive | avzvet.ru |
| Brachyspira hyodysenteriae | Swine dysentery | Highly sensitive | researchgate.net, mdpi.com |
| Actinobacillus pleuropneumoniae | Porcine pleuropneumonia | Sensitive | mdpi.com, merckvetmanual.com |
| Staphylococcus aureus | Various infections | Sensitive | mdpi.com, researchgate.net |
| Streptococcus spp. | Various infections | Sensitive | nih.gov |
| Clostridium perfringens | Necrotic enteritis | Sensitive | mdpi.com |
Development of Analytical Methods for Environmental Monitoring of Drug Residues (as a labeled reference)
One of the most direct and critical applications of this compound is its use as an internal standard for the quantitative analysis of Tiamulin residues in environmental and biological samples. nih.gov The presence of antibiotic residues in food products and the environment is a significant public health concern, necessitating accurate and reliable detection methods. mdpi.com
High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for detecting such residues due to its high sensitivity and specificity. mdpi.comfda.gov.tw The accuracy of this method relies heavily on the use of a stable isotope-labeled internal standard. nih.gov this compound is added to a sample (e.g., animal tissue, water, or soil) at a known concentration at the beginning of the extraction process. nih.gov Because it is chemically identical to the unlabeled Tiamulin, it experiences the same potential losses during sample preparation and the same variations in ionization within the mass spectrometer. By comparing the signal of the unlabeled analyte to the signal of the known quantity of the labeled M+4 standard, analysts can perform highly accurate quantification, correcting for any experimental variability. nih.gov This ensures that the reported residue levels are precise and reliable, which is essential for regulatory compliance and food safety assessments. mdpi.com
Table 4: Analytical Parameters for Tiamulin Detection Using a Labeled Standard Data from a study on Tiamulin residue depletion in Nile Tilapia, which used this compound as an internal standard. nih.gov
| Parameter | Value | Description |
| Analytical Method | LC-MS/MS | High-Performance Liquid Chromatography-tandem Mass Spectrometry. |
| Internal Standard | This compound | Used for accurate quantification. |
| Limit of Detection (LOD) | 0.1 µg/kg | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 µg/kg | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Recovery Rates | 96.33–114.06% | The percentage of the true amount of analyte that is detected by the method. |
| Intra-day Variability (CV) | 1.26–3.65% | A measure of the method's precision within a single day. |
| Inter-day Variability (CV) | 2.77–5.28% | A measure of the method's precision across different days. |
Future Research Directions and Translational Perspectives
Advancements in Isotopic Labeling Technologies for Complex Molecules
The synthesis of complex molecules like Tiamulin-13C4 Fumarate is reliant on the continuous evolution of isotopic labeling technologies. Traditionally, the generation of isotope-labeled compounds involved multi-step organic chemistry routes using isotopically enriched starting materials. x-chemrx.com However, recent advancements are focusing on more efficient, cost-effective, and regioselective methods.
One of the most promising advancements is the use of late-stage functionalization . This approach introduces isotopic labels at the final stages of a molecule's synthesis, which is particularly advantageous for complex structures like tiamulin (B153960). musechem.com It minimizes the number of synthetic steps involving the isotope, thereby reducing cost and potential loss of the expensive labeled material. musechem.com
Another significant development is the application of flow chemistry . Compared to traditional batch synthesis, flow chemistry offers precise control over reaction parameters such as temperature and time, leading to improved mixing and enhanced safety. x-chemrx.com This methodology is being adapted for isotope-labeling reactions to improve yields and versatility. x-chemrx.com For instance, researchers have developed continuous flow processes for hydrogen isotope exchange, a technique that could be conceptually adapted for carbon-13 labeling. x-chemrx.comx-chemrx.com These modern synthetic methodologies, including asymmetric catalysis and photoredox chemistry, are crucial for preparing isotopically labeled compounds efficiently. x-chemrx.com
Future research will likely focus on refining these techniques to allow for even more precise and flexible labeling of intricate drug molecules. Such advancements will not only facilitate the production of compounds like this compound but also enable the creation of new molecular probes for increasingly sophisticated research questions.
| Technology | Advantage | Relevance for Complex Molecules |
| Late-Stage Functionalization | Introduces isotope at final synthetic steps, reducing cost and waste. musechem.com | Ideal for intricate structures like tiamulin, minimizing complex synthesis with labeled precursors. musechem.com |
| Flow Chemistry | Precise control of reaction parameters, improved safety, and higher yields. x-chemrx.com | Enables more efficient and scalable synthesis of labeled compounds. x-chemrx.com |
| Direct Isotope Exchange | Allows labeling without pre-functionalization of the molecule. x-chemrx.com | Simplifies the labeling process for existing complex pharmaceutical compounds. x-chemrx.com |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) with 13C Tracer Studies
The combination of 13C tracer studies with "omics" technologies, such as metabolomics and proteomics, represents a powerful approach to unraveling the systemic effects of a drug. This compound is an ideal tracer for such integrated studies.
Metabolomics , the large-scale study of small molecules or metabolites, can be significantly enhanced by using 13C-labeled compounds. acs.orgacs.org When this compound is introduced into a biological system, the 13C label is incorporated into its various metabolites. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) can then distinguish these labeled metabolites from the endogenous metabolic background. acs.orgnih.gov This allows for the unambiguous identification and quantification of drug-derived products, helping to solve a major bottleneck in metabolomics which is the discrimination of biological signals from background noise. acs.orgnih.gov Such studies can provide a comprehensive picture of the biotransformation of tiamulin in different animal species. For example, tiamulin is known to undergo hydroxylation, S-oxidation, and N-deethylation in farm animals. nih.govresearchgate.net Using this compound would allow researchers to precisely track the formation and downstream fate of these specific metabolites.
In proteomics , stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are well-established for quantitative analysis of protein expression. nih.gov While not a direct application for a labeled drug, the metabolic perturbations caused by tiamulin could be studied using proteomics. Furthermore, the integration of 13C tracer analysis can help elucidate how the drug affects cellular metabolic pathways. creative-proteomics.comnih.gov For example, by providing a 13C-labeled nutrient source like glucose alongside this compound, researchers could simultaneously track cellular metabolism and the drug's metabolic fate, providing insights into its mode of action and potential off-target effects.
| Omics Technology | Integration with this compound | Research Outcome |
| Metabolomics | Use as a tracer to identify and quantify drug metabolites via LC-MS or NMR. acs.orgnih.gov | Unambiguous identification of the biotransformation pathways of tiamulin in various animal species. nih.gov |
| Proteomics | Study of global protein expression changes in response to tiamulin treatment. | Understanding the cellular response to the drug and its mechanism of action at the protein level. |
| Combined 13C Tracer Analysis | Co-administration with other 13C-labeled nutrients (e.g., glucose). creative-proteomics.com | Simultaneous mapping of drug metabolism and its effect on central cellular metabolic pathways. |
Refinement of Predictive Models for Pharmacokinetic and Metabolic Behavior in Animal Systems
Physiologically based pharmacokinetic (PBPK) models are computational tools used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in different species. nih.gov These models are becoming increasingly important in drug development and risk assessment. nih.govnih.gov However, the accuracy of PBPK models depends heavily on the quality of the input data.
Studies using this compound can provide highly accurate and detailed data that are invaluable for refining PBPK models for veterinary drugs. By enabling precise quantification of the parent drug and its metabolites in various tissues and fluids, 13C tracer studies can help to validate and improve the predictions of these models. acs.org For example, tiamulin is known to be rapidly absorbed and extensively metabolized, with residues primarily found in the liver. nih.govsigmaaldrich.com Data from this compound studies can provide precise measurements of tissue distribution and elimination rates, which are critical parameters for PBPK models.
Furthermore, significant interspecies differences have been observed in the metabolism of tiamulin. nih.govresearchgate.net A refined PBPK model, built upon data from studies with this compound across different species (e.g., swine, poultry, cattle), could help to better predict these differences. nih.govptfarm.pl This would be a significant step towards improving the ability to extrapolate pharmacokinetic data from one species to another, which is a key challenge in veterinary medicine. The use of advanced statistical methods, such as Bayesian approaches, can further enhance the parameterization and predictive power of these models by integrating data from various sources. nih.gov
Exploration of Novel Research Applications for this compound
Beyond its use in traditional pharmacokinetic and metabolism studies, this compound has the potential to be used in a variety of novel research applications.
One area of exploration is in the study of antimicrobial resistance . The mechanism of action for tiamulin involves the inhibition of protein synthesis in bacterial cells by binding to the 50S ribosomal subunit. ptfarm.pl Resistance can emerge through modifications of the ribosome. This compound could be used as a probe in advanced imaging or binding assays to investigate the molecular interactions between the drug and both susceptible and resistant ribosomes.
Another promising application is in the field of microbiome research . The gut microbiome plays a crucial role in animal health and can be significantly impacted by antibiotics. Using this compound, researchers could trace the metabolism of the drug by gut microbiota. This could reveal whether gut bacteria are capable of inactivating the drug or transforming it into different metabolites, which may have implications for both efficacy and the development of resistance.
Finally, stable isotope tracers are increasingly used to understand metabolic flux and pathway dynamics within biological systems. springernature.comnih.gov this compound could be employed in metabolic flux analysis studies to investigate how the drug perturbs the metabolic networks of pathogenic bacteria. This could lead to a deeper understanding of its bacteriostatic effects and potentially reveal new targets for synergistic drug development.
Q & A
Q. What is the primary application of Tiamulin-13C4 Fumarate in analytical chemistry, and how does its isotopic labeling enhance experimental reliability?
this compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify tiamulin in complex matrices (e.g., biological samples). The 13C4 isotopic labeling minimizes matrix effects and ion suppression by providing nearly identical physicochemical properties to the unlabeled analyte while allowing distinct mass spectral differentiation. Methodologically, researchers should validate the internal standard’s purity (>98% by HPLC) and ensure its chromatographic co-elution with the target analyte to correct for extraction efficiency and instrument variability .
Q. How should researchers verify the structural integrity and isotopic enrichment of this compound prior to experimental use?
Structural verification requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Isotopic enrichment is confirmed via mass spectral analysis, where the molecular ion cluster should exhibit a +4 mass shift relative to the unlabeled compound. Researchers must also perform quantitative 13C-NMR to ensure the four 13C atoms are positioned at the designated sites (typically the methyl and adjacent carbons in the tiamulin structure) .
Q. What are the critical steps for preparing this compound stock solutions to ensure stability and reproducibility?
Stock solutions should be prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL, stored at -20°C in amber vials to prevent photodegradation. Prior to use, confirm solution integrity via UV-Vis spectroscopy (λmax ~210 nm for fumarate) and LC-MS analysis. Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize chromatographic conditions to resolve this compound from co-eluting metabolites in complex biological samples?
Advanced optimization involves:
- Column selection : Use a C18 column with a particle size ≤2.6 µm and pore size >90 Å to accommodate the hydrophobicity of tiamulin.
- Mobile phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 30–70% B over 10 min) improves resolution.
- System suitability : Ensure a resolution (R) ≥2.0 between tiamulin and its metabolites (e.g., 8α-hydroxytiamulin) by adjusting column temperature (30–40°C) and flow rate (0.3–0.5 mL/min). Reference USP guidelines for tailing factor (<2.0) and theoretical plates (>14,000) .
Q. What experimental strategies mitigate isotopic interference when using this compound in multi-residue LC-MS/MS assays?
Isotopic interference (e.g., from natural 13C abundance in matrix components) is minimized by:
- Mass resolution : Employ a quadrupole time-of-flight (Q-TOF) instrument with resolution >30,000 to distinguish 13C4-labeled tiamulin from isobaric interferences.
- Data processing : Use isotope dilution algorithms (e.g., peak area ratio of labeled vs. unlabeled ions) and background subtraction in software like Skyline or XCMS .
Q. How should researchers address discrepancies in recovery rates when using this compound across different sample types (e.g., plasma vs. tissue homogenates)?
Discrepancies often arise from matrix-specific binding or precipitation. Mitigation strategies include:
- Sample pre-treatment : Acidification (pH 2–3) with 1% formic acid to dissociate protein-bound tiamulin.
- Internal standard normalization : Spiking this compound before extraction to correct for recovery variability.
- Validation : Perform spike-and-recovery tests at low, mid, and high concentrations (e.g., 1–100 ng/mL) in each matrix to establish linearity (R² >0.99) .
Q. What are the implications of fumarate counterion variability on the stability and solubility of this compound in aqueous buffers?
Fumarate’s hygroscopic nature can affect solubility and stability. Researchers should:
- Characterize salt forms : Confirm the 1:1 molar ratio of tiamulin to fumarate via titration or elemental analysis.
- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% ascorbic acid to prevent oxidative degradation.
- Long-term stability studies : Monitor degradation products (e.g., tiamulin sulfoxide) under accelerated storage conditions (40°C/75% RH) .
Methodological Best Practices
Q. How to design a validation protocol for this compound in compliance with USP guidelines?
A robust protocol includes:
- Specificity : Demonstrate baseline separation from structurally related compounds (e.g., pleuromutilin derivatives).
- Linearity : Five-point calibration curves (1–100 ng/mL) with residuals ≤15%.
- Precision : Intra-day and inter-day CV ≤10% for replicate injections.
- Accuracy : Spike recovery 85–115% across matrices. Reference USP Chapter <1225> for full validation criteria .
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in pharmacokinetic studies?
Use nonlinear mixed-effects modeling (e.g., NONMEM) to estimate parameters like Cmax, AUC, and t1/2. For small datasets, apply non-compartmental analysis with bootstrap resampling (n=1000) to quantify uncertainty. Report results with 95% confidence intervals and p-values adjusted for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
